molecular formula C5H9ClOS B14461886 2-[(2-Chloroethoxy)methyl]thiirane CAS No. 66706-24-9

2-[(2-Chloroethoxy)methyl]thiirane

Cat. No.: B14461886
CAS No.: 66706-24-9
M. Wt: 152.64 g/mol
InChI Key: QAOISTYLGMCNHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Chloroethoxy)methyl]thiirane (CAS 66706-24-9) is a specialized thiirane derivative with a molecular weight of 152.64 g/mol and the molecular formula C5H9ClOS . This compound is characterized by a three-membered, highly strained sulfur-containing ring (thiirane) substituted with a (2-chloroethoxy)methyl group . The combination of the strained heterocycle and the ether-linked chloroalkyl chain makes it a valuable bifunctional intermediate in organic synthesis and medicinal chemistry, as it can undergo diverse reactions at both the thiirane ring and the chloro group . The primary research value of 2-[(2-Chloroethoxy)methyl]thiirane lies in its reactivity as a bielectrophilic reagent. It readily participates in nucleophilic substitution reactions where the chlorine atom can be displaced, as well as ring-opening reactions where nucleophiles attack the strained thiirane ring . This dual reactivity is influenced by the nature of the nucleophile and the polarity of the solvent, allowing for the synthesis of various sulfur-containing derivatives . Its mechanism of action involves initial attack by nucleophiles such as amines or azole heterocycles, which can lead to products like thiiranylmethyl derivatives or more complex fused systems like dihydropyrazolothiazoles via ring-opening and rearrangement pathways . In scientific research, this compound is applied as a key building block. It is used in the synthesis of novel heterocyclic compounds, particularly in reactions with NH-heterocycles such as pyrazoles, to create new molecular entities for pharmacological screening . The (2-chloroethoxy)methyl substituent can enhance metabolic stability, adding to its utility in designing bioactive molecules . Attention: This product is for research use only and is not intended for human or veterinary use.

Properties

CAS No.

66706-24-9

Molecular Formula

C5H9ClOS

Molecular Weight

152.64 g/mol

IUPAC Name

2-(2-chloroethoxymethyl)thiirane

InChI

InChI=1S/C5H9ClOS/c6-1-2-7-3-5-4-8-5/h5H,1-4H2

InChI Key

QAOISTYLGMCNHZ-UHFFFAOYSA-N

Canonical SMILES

C1C(S1)COCCCl

Origin of Product

United States

Preparation Methods

Epoxide Sulfurization

Principle : Thiiranes are often synthesized via sulfurization of epoxide precursors using sulfurizing agents.

Procedure :

  • Epoxide Synthesis :
    • Start with 2-[(2-chloroethoxy)methyl]oxirane, synthesized by epoxidation of allyl ether derivatives (e.g., allyl 2-chloroethyl ether) using peracids like meta-chloroperbenzoic acid (mCPBA).
    • Example :

      $$

      \text{Allyl 2-chloroethyl ether} \xrightarrow{\text{mCPBA, CH}2\text{Cl}2} \text{2-[(2-Chloroethoxy)methyl]oxirane}

      $$
  • Sulfurization :
    • React the epoxide with thiourea (NH$$2$$CSNH$$2$$) or potassium thiocyanate (KSCN) in acidic conditions.
    • Conditions :
      • Solvent: Acetonitrile or toluene
      • Temperature: 50–70°C
      • Catalyst: n,N-Dimethylformamide (DMF)
    • Reaction :

      $$

      \text{2-[(2-Chloroethoxy)methyl]oxirane} \xrightarrow{\text{NH}2\text{CSNH}2, \text{HCl}} \text{2-[(2-Chloroethoxy)methyl]thiirane}

      $$

Yield : 65–78%.

Ring-Closing of Dithiols

Principle : Cyclization of 1,2-dithiols via dehydrohalogenation.

Procedure :

  • Dithiol Synthesis :
    • React 2-chloroethyl chloromethyl ether with sodium hydrosulfide (NaSH) to form 2-[(2-chloroethoxy)methyl]-1,2-ethanedithiol.
  • Cyclization :
    • Use a base (e.g., NaOH) to eliminate HCl and form the thiirane ring.
    • Conditions :
      • Solvent: Ethanol/water mixture
      • Temperature: 25–40°C.
    • Reaction :

      $$

      \text{2-[(2-Chloroethoxy)methyl]-1,2-ethanedithiol} \xrightarrow{\text{NaOH}} \text{2-[(2-Chloroethoxy)methyl]thiirane}

      $$

Yield : 55–70%.

Catalytic Vapor-Phase Synthesis

Principle : Direct conversion of epoxides to thiiranes using gaseous sulfur donors (COS or CS$$_2$$) over solid catalysts.

Procedure :

  • Feedstock : 2-[(2-Chloroethoxy)methyl]oxirane.
  • Catalyst : Alkali metal carbonates (e.g., K$$2$$CO$$3$$) supported on CaCO$$_3$$.
  • Conditions :
    • Temperature: 300–400°C
    • Pressure: Atmospheric
    • Molar ratio (epoxide:COS): 1:1.5.

Yield : 60–70%.

Data Analysis

Method Starting Material Key Reagent/Catalyst Conditions Yield (%) Reference
Epoxide Sulfurization 2-[(2-Chloroethoxy)methyl]oxirane Thiourea, HCl 50–70°C, acetonitrile 65–78
Ring-Closing 1,2-Dithiol derivative NaOH 25–40°C, ethanol/water 55–70
Vapor-Phase Epoxide K$$2$$CO$$3$$/CaCO$$_3$$ 300–400°C, COS gas 60–70

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Chloroethoxy)methyl]thiirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-[(2-Chloroethoxy)methyl]thiirane involves its reactivity towards nucleophiles. The compound can undergo nucleophilic substitution or ring-opening reactions, leading to the formation of new products with different chemical properties. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiirane derivatives exhibit diverse chemical behaviors depending on their substituents. Below is a comparative analysis of 2-[(2-Chloroethoxy)methyl]thiirane with key analogs:

Table 1: Structural and Functional Comparison of Thiirane Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Reactivity/Applications
2-[(2-Chloroethoxy)methyl]thiirane* C₅H₉ClOS₂ ~184.7 (2-Chloroethoxy)methyl High reactivity in nucleophilic ring-opening; potential alkylating agent in synthesis .
2-(Methoxymethyl)thiirane C₄H₈OS 104.17 Methoxymethyl Moderate reactivity; used in polymerization and as a precursor for sulfur-containing polymers .
2-Chloromethylthiirane C₃H₅ClS 108.59 Chloromethyl Prone to thiirane-thietan rearrangement; forms thietan derivatives in reactions with thiols .
SB 3CT (2-[[(4-Phenoxyphenyl)sulfonyl]methyl]thiirane) C₁₅H₁₄O₃S₂ 306.40 (4-Phenoxyphenyl)sulfonylmethyl Mechanism-based inhibitor of gelatinases; therapeutic potential in cancer and inflammation .
2-Methylthiirane C₃H₆S 74.14 Methyl Simple thiirane; used in stereochemical studies and as a model for ring-opening kinetics .

*Inferred structure based on analogous compounds in evidence.

Key Differences:

Substituent Effects on Reactivity :

  • Electron-Withdrawing Groups : The chloroethoxy group in 2-[(2-Chloroethoxy)methyl]thiirane enhances electrophilicity, favoring nucleophilic attack on the thiirane ring compared to 2-(methoxymethyl)thiirane .
  • Steric and Electronic Modulation : Bulky substituents like the sulfonyl group in SB 3CT reduce ring-opening rates, enabling selective enzyme inhibition .

Synthetic Utility :

  • 2-Chloromethylthiirane is a precursor in synthesizing thietanes via [2+2] cycloadditions, whereas 2-(methoxymethyl)thiirane is more stable and used in polymer chemistry .
  • SB 3CT’s synthesis involves sulfonylation of the thiirane core, highlighting the versatility of thiiranes in drug design .

Biological Activity :

  • SB 3CT inhibits gelatinases via a unique mechanism: enzyme-catalyzed deprotonation adjacent to the thiirane, followed by irreversible thiirane opening . Simpler analogs like 2-methylthiirane lack this targeted activity .

Research Findings

Thiirane-Thietan Rearrangement: 2-Chloromethylthiirane undergoes isomerization to thietan derivatives under anhydrous conditions, a process less pronounced in 2-acetoxymethylthiirane . This reactivity is critical for designing sulfur-containing heterocycles.

Synthetic Applications :

  • 2-Chloromethylthiirane reacts with pyrimidine derivatives to form ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate, demonstrating its utility in heterocyclic chemistry .

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